Ethyl biphenyl-2-carboxylate

Process Safety Nitration Chemistry Reaction Mechanism

Ethyl biphenyl-2-carboxylate is an aryl carboxylate ester belonging to the biphenyl-2-carboxylate class, characterized by an ethyl ester moiety at the ortho position of a biphenyl scaffold. Its molecular structure (C15H14O2, MW 226.27) provides a balance of lipophilicity and reactivity that positions it as a strategic intermediate in medicinal chemistry and organic synthesis.

Molecular Formula C15H14O2
Molecular Weight 226.27 g/mol
CAS No. 19926-49-9
Cat. No. B011600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl biphenyl-2-carboxylate
CAS19926-49-9
Molecular FormulaC15H14O2
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC=C1C2=CC=CC=C2
InChIInChI=1S/C15H14O2/c1-2-17-15(16)14-11-7-6-10-13(14)12-8-4-3-5-9-12/h3-11H,2H2,1H3
InChIKeyMWQIUPALMQMOSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Biphenyl-2-Carboxylate (CAS 19926-49-9): A Key Biphenyl Ester Intermediate for Drug Substance Synthesis


Ethyl biphenyl-2-carboxylate is an aryl carboxylate ester belonging to the biphenyl-2-carboxylate class, characterized by an ethyl ester moiety at the ortho position of a biphenyl scaffold . Its molecular structure (C15H14O2, MW 226.27) provides a balance of lipophilicity and reactivity that positions it as a strategic intermediate in medicinal chemistry and organic synthesis . Unlike its free acid counterpart, the ethyl ester offers enhanced solubility in organic solvents and tunable reactivity, making it a preferred building block for constructing complex molecules .

Why Methyl Ester Analogs Cannot Simply Substitute Ethyl Biphenyl-2-Carboxylate in Process Chemistry


Direct substitution of ethyl biphenyl-2-carboxylate with the more common methyl biphenyl-2-carboxylate is inadvisable without thorough re-validation. These analogs, while sharing the core biphenyl-2-carboxylate scaffold, diverge significantly in physical properties and mechanistically critical reactivity. A documented divergence in acid-catalyzed nitration reaction pathways—where the methyl and ethyl esters generate fundamentally different gas byproduct profiles—demonstrates that the alkyl ester group is not an innocent spectator but actively dictates reaction selectivity and safety parameters [1]. Procurement based solely on scaffold similarity risks process failure, unexpected impurity profiles, and safety incidents, negating any perceived cost savings.

Quantitative Evidence: Where Ethyl Biphenyl-2-Carboxylate Differentiates from Methyl Biphenyl-2-Carboxylate


Divergent Gas Evolution Profiles During Nitration: Ethyl Ester Produces CO/CO2, While Methyl Ester Produces H2/CO2

During acid-catalyzed nitration, a divergent mechanistic pathway is observed between ethyl and methyl biphenyl-2-carboxylate. The methyl ester generates a mixture of hydrogen (H2) and carbon dioxide (CO2) gases. In a head-to-head experiment under identical quenching conditions, the ethyl ester instead generated a mixture of carbon monoxide (CO) and CO2 [1]. This is a qualitative, yet critical, safety and selectivity differentiator; the generation of flammable H2 gas by the methyl analog presents a specific process safety hazard absent in the ethyl ester pathway.

Process Safety Nitration Chemistry Reaction Mechanism Gas Chromatography

Higher Thermal Stability and Safety Margin: Ethyl Ester Boiling Point and Flash Point Versus Methyl Ester

The ethyl ester provides a wider operational window for thermal processes compared to its methyl counterpart. The boiling point of ethyl biphenyl-2-carboxylate is 360.751 °C at 760 mmHg, which is a 13.4 °C increase over methyl biphenyl-2-carboxylate (347.4 °C) . Its calculated flash point is also marginally higher at 165.202 °C compared to 163.357 °C for the methyl ester. The lower density of the ethyl ester (1.082 g/cm³ vs. 1.102 g/cm³) may also be a consideration in liquid-liquid extraction processes.

Physical Chemistry Process Development Safety Data Purification

Proven Industrial Role: Ethyl 4'-Bromomethyl Biphenyl-2-Carboxylate as a Critical Telmisartan Intermediate

The ethyl ester is the direct precursor to a key industrial intermediate, ethyl 4'-bromomethyl biphenyl-2-carboxylate (CAS 133085-87-7), a crucial building block in the patented synthesis of the antihypertensive drug Telmisartan [1][2]. The patent literature explicitly describes the use of this specific ethyl ester intermediate for subsequent alkylation and hydrolysis steps to construct the final API. While the corresponding methyl 4'-bromomethyl biphenyl-2-carboxylate (CAS 114772-38-2) exists, the commercial and patent focus on the ethyl variant underscores its integration into validated, scaled manufacturing routes.

Medicinal Chemistry Angiotensin II Receptor Blocker Patent Synthesis Telmisartan

Documented Synthetic Protocol Advantage: High-Yield Esterification Route for Reliable Supply

A robust, well-characterized synthetic protocol directly yields ethyl biphenyl-2-carboxylate with a reported isolated yield of 95.1% from the parent carboxylic acid . This high conversion efficiency, achieved through a straightforward acid-catalyzed esterification with ethanol, provides a reliable and scalable sourcing strategy, potentially lowering the cost of goods and ensuring supply chain resilience for research programs dependent on this intermediate. Such high-yield, optimized procedures are not always explicitly published for every analog.

Synthetic Methodology Esterification Process Optimization Reproducibility

Procurement-Driven Application Scenarios for Ethyl Biphenyl-2-Carboxylate


Large-Scale Synthesis of Telmisartan and Related Sartan APIs

Procure ethyl biphenyl-2-carboxylate as the starting material for the kilogram-scale synthesis of the key intermediate, ethyl 4'-bromomethyl biphenyl-2-carboxylate. This directly feeds into the validated, patent-granted manufacturing process for Telmisartan, a widely prescribed angiotensin II receptor blocker (ARB) . Using this specific ester streamlines regulatory filing by adhering to established impurity profiles.

Development of Safe Nitration Processes for Complex Biphenyls

For programs involving nitration of biphenyl-2-carboxylate scaffolds, select the ethyl ester to avoid the generation of flammable hydrogen gas observed with the methyl analog . This choice is critical for the design of safe, scalable process chemistry, particularly in pilot plant settings where managing gaseous byproducts is a key engineering control parameter.

High-Temperature Organic Synthesis and Purification Workflows

Leverage the ethyl ester's higher boiling point (360.8 °C) in high-temperature coupling reactions or for purification via fractional distillation under vacuum. Its thermal stability profile offers a wider operational window compared to the methyl ester (b.p. 347.4 °C), which is crucial when a specific solvent or reaction temperature range must be maintained without ester loss .

Reliable In-House Synthesis via Optimized Protocols

When supply chain security is paramount, internal manufacturing teams can reliably produce this intermediate in-house. A published, high-yielding (95.1%) protocol from the patent literature provides a validated starting point, minimizing scale-up risk and ensuring a consistent supply of GMP-grade material for preclinical or phase I API synthesis .

Technical Documentation Hub

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